2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2,6-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of boranes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Biology: In the development of boron-containing drugs and as a tool for studying biological pathways.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed transmetalation process. The compound acts as a nucleophile, transferring the boron group to the palladium center, which then facilitates the coupling with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
Comparison
Compared to similar compounds, 2-(3-(Benzyloxy)-2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages such as higher stability and reactivity in Suzuki-Miyaura coupling reactions. Its benzyloxy and dichlorophenyl groups provide additional functionalization options, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C19H21BCl2O3 |
---|---|
Molecular Weight |
379.1 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
YPPQCWRRXFHZSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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